Protein Kinase C Peptide Substrate
Description
Properties
IUPAC Name |
4-amino-5-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[[2-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[(1-carboxy-2-methylpropyl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H155N39O21S/c1-42(2)60(74(140)118-50(21-12-35-105-81(95)96)69(135)113-47(18-9-32-102-78(89)90)66(132)114-51(22-13-36-106-82(97)98)71(137)121-61(43(3)4)76(142)143)120-72(138)55(41-123)109-58(125)40-108-63(129)52(26-27-57(86)124)115-67(133)48(19-10-33-103-79(91)92)112-64(130)45(16-6-7-30-84)111-68(134)49(20-11-34-104-80(93)94)117-73(139)56-24-15-38-122(56)75(141)54(23-14-37-107-83(99)100)119-70(136)53(29-39-144-5)116-65(131)46(17-8-31-101-77(87)88)110-62(128)44(85)25-28-59(126)127/h42-56,60-61,123H,6-41,84-85H2,1-5H3,(H2,86,124)(H,108,129)(H,109,125)(H,110,128)(H,111,134)(H,112,130)(H,113,135)(H,114,132)(H,115,133)(H,116,131)(H,117,139)(H,118,140)(H,119,136)(H,120,138)(H,121,137)(H,126,127)(H,142,143)(H4,87,88,101)(H4,89,90,102)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQBYTJEMHGNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H155N39O21S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2067.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Recognition and Specificity of Protein Kinase C Peptide Substrates
Elucidation of Protein Kinase C Consensus Phosphorylation Motifs
The specificity of Protein Kinase C (PKC) isozymes is largely determined by their recognition of particular amino acid sequences, known as consensus phosphorylation motifs, surrounding the target serine or threonine residue within a peptide substrate. researchgate.netnih.govresearchgate.net Extensive research using oriented peptide libraries has revealed that while there are overarching themes in PKC substrate recognition, distinct differences exist among the various isozymes. nih.gov
A primary characteristic of PKC substrates is the presence of basic amino acid residues, such as arginine and lysine, located both upstream (N-terminal) and downstream (C-terminal) of the phosphorylation site. nih.govcellsignal.com Additionally, a hydrophobic amino acid is strongly preferred at the position immediately following the phosphoacceptor site (+1 position). nih.govcellsignal.com
Determinants of Basic Residue Positioning (N-terminal and C-terminal)
The positioning of basic residues is a critical determinant of a peptide's suitability as a PKC substrate. nih.gov Generally, PKCs favor basic residues at multiple positions surrounding the phosphorylation site. nih.gov
N-terminal Basic Residues: Basic residues located N-terminal to the phosphorylation site, particularly at positions -6, -4, and -2 (relative to the phosphorylated serine/threonine), are important for substrate binding. nih.govnih.gov For instance, most PKC isozymes, with the exception of PKCμ, show a preference for basic amino acids at these positions. nih.gov The presence of an acidic residue at position 127 (human PKA numbering) in the catalytic domain correlates with arginine selectivity at the P-3 position for some kinase families. researchgate.net These N-terminal basic residues are thought to contribute significantly to the initial binding of the substrate to the kinase. nih.gov
C-terminal Basic Residues: Basic residues C-terminal to the phosphoacceptor site, often found at positions +2, +3, and +4, appear to enhance the catalytic efficiency (Vmax) of the phosphorylation reaction. nih.govnih.gov This is potentially achieved by helping to correctly position the γ-phosphate of ATP for transfer. nih.gov However, the preference for C-terminal basic residues is not universal across all PKC isozymes. The conventional (α, βI, βII, γ) and novel (η) PKC isozymes tend to select for basic residues at these positions, whereas the atypical (δ, ε, ζ) and PKCμ isozymes often prefer hydrophobic residues instead. nih.gov
The following table summarizes the positional preferences for amino acid types surrounding the phosphorylation site for different PKC isozyme subfamilies.
| Position Relative to Phosphorylation Site | Conventional PKCs (α, βI, βII, γ) & PKCη | Atypical PKCs (δ, ε, ζ) & PKCμ |
| -6, -4, -2 | Basic (Arg, Lys) | Basic (Arg, Lys) (except PKCμ) |
| -5 | Arg (PKCα, γ, δ) or Hydrophobic (others) | Hydrophobic (Phe, Leu, Val) |
| -3 | Basic (Arg, Lys) | Basic (Arg, Lys) |
| +1 | Hydrophobic | Hydrophobic |
| +2, +3, +4 | Basic (Arg, Lys) | Hydrophobic |
Data compiled from Nishikawa et al., 1997. nih.gov
Preference for Serine versus Threonine Phosphoacceptor Sites
While PKC can phosphorylate both serine and threonine residues, many isozymes exhibit a significant preference for serine. nih.gov This preference is not solely based on binding affinity but rather on the creation of a more catalytically favorable conformation. nih.gov
A key determinant for this phosphoacceptor specificity is a single amino acid located in the kinase's activation segment, termed the "DFG+1" residue. nih.gov Kinases with a large hydrophobic residue (e.g., phenylalanine, leucine, or methionine) at the DFG+1 position generally prefer serine. nih.gov This is because the bulkier side chain of threonine can create steric hindrance. nih.gov Conversely, kinases that favor threonine often possess smaller, β-branched amino acids like valine or isoleucine at this position. nih.gov
Interestingly, the phosphorylation state of the kinase itself can influence its preference for serine or threonine. For example, phosphorylation of PKCδ at serine 359, a residue within the glycine-rich loop near the ATP-binding site, induces a strong preference for a serine phosphoacceptor, whereas the unphosphorylated form is non-selective. nih.gov This suggests a dynamic regulatory mechanism for controlling substrate choice. nih.gov
Structural Basis of Peptide Substrate Binding and Affinity
The binding of a peptide substrate to a PKC isozyme is a dynamic process governed by specific structural interactions between the substrate and the kinase's catalytic domain. nih.govphysiology.orgkinexus.ca These interactions ensure both the affinity and the correct orientation of the substrate for phosphorylation.
Interaction of Peptide Substrates with the PKC Catalytic Domain
The catalytic domain of PKC, like other kinases, is composed of a smaller N-terminal lobe and a larger C-terminal lobe. nih.govnih.gov The peptide substrate binds in an elongated groove formed between these two lobes. nih.gov The N-terminal lobe is primarily involved in binding ATP, while the C-terminal lobe plays a major role in binding the peptide substrate and catalysis. youtube.com
A co-crystal structure of PKCι with a peptide from its substrate, Par-3, revealed a unique hydrophobic pocket within the C-terminal lobe that accommodates residues upstream of the phosphorylation site. nih.govnih.gov This pocket is created by an insertion unique to atypical PKCs (ι and ζ), highlighting a structural basis for isozyme-specific substrate recognition. nih.gov The pseudosubstrate sequence, an autoinhibitory segment within the regulatory domain of PKC, mimics a true substrate and binds to the catalytic site, preventing activity. nih.govnih.gov This interaction underscores the importance of the substrate-binding groove in PKC regulation. nih.gov
In some cases, PKC recognizes substrates based on their folded three-dimensional structure rather than just a linear amino acid sequence. nih.gov For instance, the interaction between PKCβ and α-tubulin involves basic residues that are distant from the phosphorylation site in the primary sequence but are brought into proximity in the folded protein. nih.gov
Conformational Dynamics of the Kinase-Substrate Interface
The interaction between PKC and its peptide substrates is not a rigid lock-and-key mechanism but rather a dynamic interplay of conformational changes in both the enzyme and the substrate. nih.govphysiology.orgkinexus.ca The kinase must transition from an "open" conformation, which allows for substrate and ATP binding, to a "closed" conformation for the catalytic transfer of the phosphate (B84403) group to occur. youtube.com
Multiscale molecular dynamics simulations and FRET-based experiments have shown that the kinase-substrate interface is transient and dynamic. researchgate.net The binding of a substrate can induce conformational rearrangements in the kinase that are crucial for catalysis. nih.gov For example, the binding of favored substrates is thought to promote a kinase conformation that is optimal for the chemical reaction, which may not necessarily be the conformation with the highest binding affinity. nih.gov This dynamic nature allows for a layer of substrate selection beyond simple consensus sequence recognition. researchgate.net
Allosteric Regulation of Protein Kinase C Substrate Specificity
Allosteric regulation, where binding at one site on the protein affects activity at another site, plays a significant role in modulating PKC substrate specificity. physiology.orgnih.gov This regulation can be achieved through various mechanisms, including the binding of small molecules, post-translational modifications, and protein-protein interactions. physiology.orgnih.gov These allosteric events can induce long-range conformational changes that alter the substrate-binding site. researchgate.netucsd.edu
For example, ATP-competitive inhibitors can have allosteric effects that influence the potency and selectivity of kinase inhibition. researchgate.net The inhibitor Bisindolylmaleimide I, for instance, can displace low-affinity substrates more potently than high-affinity ones, leading to substrate-selective inhibition. researchgate.net This suggests that allosteric modulation can fine-tune the kinase's activity towards different substrates.
Influence of PKC Isoform-Specific Features on Substrate Recognition
The specificity of substrate phosphorylation by Protein Kinase C (PKC) is not solely determined by the primary amino acid sequence surrounding the phosphorylation site. It is intricately regulated by the unique characteristics of the different PKC isoforms, which are broadly classified into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). pnas.orgnih.gov These isoforms exhibit distinct structural features, cofactor requirements, and are subject to various post-translational modifications, all of which contribute to their selective recognition and phosphorylation of peptide substrates. scilit.comnih.gov
Role of PKC Post-Translational Modifications in Tuning Substrate Specificity
Post-translational modifications (PTMs) of PKC isoforms represent another critical layer of regulation that can fine-tune their substrate specificity. nih.govnih.gov These modifications can alter the enzyme's conformation, stability, and interaction with other proteins, thereby influencing which peptide substrates are recognized and phosphorylated. nih.govyoutube.comsciengine.com
Phosphorylation is a key PTM that regulates PKC function. PKC isoforms undergo a series of priming phosphorylations, one of which is at the activation loop and is catalyzed by phosphoinositide-dependent kinase 1 (PDK-1). nih.govucsd.edu This initial phosphorylation is crucial for the maturation of the enzyme into a catalytically competent state. nih.gov
Beyond these priming events, further phosphorylation, particularly tyrosine phosphorylation, can directly alter substrate preference. A notable example is PKCδ, which is unique among PKC isoforms in its regulation by tyrosine phosphorylation. mdpi.comutoledo.edu Studies have shown that tyrosine phosphorylation of PKCδ can be induced by various stimuli, such as oxidative stress, and this modification alters its enzymatic properties. nih.govmdpi.com For instance, in vitro kinase assays with immunoprecipitated tyrosine-phosphorylated PKCδ demonstrated that the modified enzyme had reduced activity towards a peptide derived from the immunoglobulin E receptor γ-chain, while its activity towards other substrates like histones or a myelin basic protein peptide was unaffected. pnas.org This provides direct evidence that a PTM can selectively modulate the phosphorylation of specific peptide substrates. Further research has indicated that tyrosine phosphorylation can fine-tune the substrate specificity of PKCδ, and the magnitude of this effect can vary depending on the substrate. nih.gov
In addition to phosphorylation, other PTMs such as ubiquitination and sumoylation play a role in regulating PKC function, primarily by affecting protein stability. nih.gov For PKCα, a sequential cascade of PTMs has been identified where dephosphorylation of the activated enzyme leads to decreased sumoylation, which in turn promotes ubiquitination and subsequent degradation. nih.gov While this cascade primarily controls the lifespan of the enzyme, it indirectly influences substrate phosphorylation by regulating the available pool of active kinase.
The interplay of these isoform-specific features—differential cofactor requirements and diverse post-translational modifications—creates a highly sophisticated system for controlling substrate phosphorylation. This ensures that specific substrates are phosphorylated in a precise and context-dependent manner, allowing PKC to mediate a vast array of cellular processes with a high degree of specificity.
| PKC Isoform | Post-Translational Modification | Effect on Substrate Specificity | Example of Altered Substrate Utilization |
| PKCδ | Tyrosine Phosphorylation | Alters substrate recognition and can lead to lipid-independent kinase activity. nih.govmdpi.com | Diminished phosphorylation of the immunoglobulin E receptor γ-chain peptide, with no change in activity towards histones or myelin basic protein peptide. pnas.org |
| PKCα | Dephosphorylation, Sumoylation, Ubiquitination | Primarily regulates protein stability, indirectly affecting the availability of the kinase for substrate phosphorylation. nih.gov | Dephosphorylation promotes ubiquitination and degradation, reducing the overall kinase pool. nih.gov |
| Conventional PKCs | Activation Loop Phosphorylation by PDK-1 | Primes the kinase for catalytic activity, a prerequisite for substrate phosphorylation. nih.govucsd.edu | Co-expression with an inactive form of PDK-1 results in non-phosphorylated, inactive PKCβII. ucsd.edu |
Enzymological Characterization and Kinetic Analysis of Protein Kinase C with Peptide Substrates
Steady-State Kinetic Mechanisms of PKC-Peptide Interactions
The interaction between PKC and its peptide substrates is a dynamic process that can be understood through steady-state kinetic analysis. This approach examines the rate of the enzymatic reaction when the concentration of the enzyme-substrate complex remains relatively constant over time.
Determination of Michaelis-Menten Parameters (Kmand Vmax)
The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). libretexts.org Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate, reflecting the enzyme's catalytic "top speed". inspiraadvantage.com Conversely, Km is the substrate concentration at which the reaction velocity is half of Vmax and serves as an inverse measure of the enzyme's affinity for its substrate. inspiraadvantage.comsketchy.com A lower Km value signifies a higher affinity, meaning the enzyme can work efficiently at lower substrate concentrations. inspiraadvantage.comsketchy.com
The determination of these parameters is crucial for characterizing the efficiency of PKC with different peptide substrates. For instance, a synthetic peptide derived from the phosphorylation site in the beta-subunit of phosphorylase kinase (RTKRSGSVYEPLKI) was found to be an efficient substrate for rat brain PKC, with a Km of 18 µM and a Vmax of 2.1 µmol/min/mg. nih.gov Similarly, a peptide derived from the myristoylated alanine-rich C kinase substrate (MARCKS) showed a Km of 2.3 µM when phosphorylated by purified rat brain PKC. nih.gov These values provide a quantitative measure of the enzyme's interaction with these specific peptide sequences.
The following table provides a summary of experimentally determined Michaelis-Menten parameters for various PKC peptide substrates:
| Peptide Substrate | PKC Source | Km (µM) | Vmax (µmol/min/mg) |
| Phosphorylase Kinase β-subunit peptide | Rat Brain | 18 nih.gov | 2.1 nih.gov |
| MARCKS-PSD | Purified Rat Brain | 2.3 nih.gov | Not Reported |
| MARCKS-PSD | Rat Brain Cortical Homogenates | 2.8 nih.gov | Not Reported |
Sequential Ordered Bi-Bi Kinetic Models
Many enzymatic reactions, including those catalyzed by kinases, involve two substrates (in this case, the peptide and ATP) and result in two products (the phosphorylated peptide and ADP). These are known as bi-substrate reactions. libretexts.org The kinetic mechanism of such reactions can often be described by a sequential model, where both substrates must bind to the enzyme to form a ternary complex before any products are released. libretexts.orgyoutube.com
These sequential mechanisms can be further categorized as either ordered or random. In an ordered sequential mechanism , the substrates bind to the enzyme in a specific, defined sequence. libretexts.orgyoutube.com For example, substrate A must bind before substrate B can bind. youtube.com Following catalysis, the products are also released in a specific order. youtube.com In contrast, a random sequential mechanism allows the substrates to bind in any order. libretexts.orgyoutube.com
Kinetic studies of protein kinase C have suggested that its interaction with substrates can follow a sequential pathway. Analysis of the catalytic fragment of PKC indicated a random order of interaction with its protein substrate and MgATP. nih.gov However, for some bisubstrate reactions, an ordered mechanism is observed. youtube.com The specific kinetic model can provide valuable information about the catalytic cycle of the enzyme.
Factors Influencing Catalytic Efficiency and Turnover Rates
Effect of Peptide Sequence Modifications on Kinetic Parameters
The primary sequence of a peptide substrate plays a pivotal role in determining the kinetic parameters of its phosphorylation by PKC. Modifications to the amino acid sequence can dramatically alter both Km and Vmax.
Studies have shown that all PKC isozymes preferentially phosphorylate peptides with hydrophobic amino acids at the +1 position (carboxyl-terminal to the phosphorylated serine) and basic residues at the -3 position. nih.gov With the exception of PKC mu, most isozymes also favor basic amino acids at positions -6, -4, and -2. nih.gov The presence of additional basic residues, both N- and C-terminal to the target amino acid, has been shown to enhance the Vmax and lower the Km of phosphorylation. nih.gov
The selectivity also varies among different PKC isozymes. For instance, at the -5 position, PKC alpha, -gamma, and -delta prefer arginine, while other isozymes favor hydrophobic residues like phenylalanine, leucine, or valine. nih.gov This highlights that the optimal substrate sequence can be isozyme-specific. Synthetic peptides designed based on these optimal sequences generally serve as better substrates for their corresponding isozymes, as reflected by their Vmax/Km values. nih.gov This demonstrates that subtle changes in the peptide sequence can have a profound impact on the catalytic efficiency of PKC.
Influence of Cofactors and Enzyme Inactivation on Reaction Kinetics
The catalytic activity of PKC is tightly regulated by various cofactors. Activation of conventional PKC isozymes requires the presence of Ca²⁺, phosphatidylserine (B164497) (PS), and diacylglycerol (DAG). nih.gov Kinetic analyses have revealed the distinct roles of these cofactors. Ca²⁺ and PS work in concert to significantly decrease the Km for the protein substrate, thereby increasing the enzyme's affinity for it, without affecting the Km for MgATP. nih.gov On the other hand, DAG does not alter the Km for either the protein substrate or MgATP but dramatically increases the kcat of the enzyme, leading to a higher turnover rate. nih.gov
The phosphorylation state of PKC itself is also a critical factor. The enzyme must be phosphorylated at specific sites to be catalytically competent. nih.gov Dephosphorylation of these sites leads to inactivation of the kinase. nih.gov Furthermore, prolonged activation of PKC can make it susceptible to proteases, leading to its degradation. nih.gov The levels of activating cofactors, such as diacylglycerol, are also dynamically regulated within the cell, which in turn modulates PKC activity. nih.gov These regulatory mechanisms ensure that the catalytic activity of PKC is precisely controlled in response to cellular signals.
Design, Synthesis, and Engineering of Protein Kinase C Peptide Substrates
Rational Design Strategies for Peptide Substrates
Rational design is a cornerstone in the creation of novel PKC peptide substrates. This approach leverages existing knowledge of PKC's structure and function to engineer peptides with specific properties.
A primary strategy in designing PKC peptide substrates is to mimic the natural phosphorylation sites of its endogenous protein targets. By identifying the amino acid sequences surrounding the serine or threonine residues that are phosphorylated by PKC in vivo, researchers can create short synthetic peptides that serve as effective substrates in vitro.
One prominent example is the myristoylated alanine-rich C-kinase substrate (MARCKS). A peptide derived from the phosphorylation site domain of MARCKS, which contains a basic region with four conserved serine residues, has been shown to be phosphorylated by PKC with high affinity. springernature.com Similarly, studies on cardiac troponin I (cTnI) have identified several PKC phosphorylation sites, including Ser23/24, Ser43/45, and Thr143. elsevierpure.com Peptides corresponding to these sequences can be synthesized to study the kinetics and regulation of PKC-mediated phosphorylation.
To investigate the functional consequences of phosphorylation without the need for the kinase, phosphomimetic mutations can be introduced. This involves substituting the phosphorylatable serine or threonine residue with a negatively charged amino acid, such as glutamic acid or aspartic acid, to mimic the negative charge of the phosphate (B84403) group. nih.gov For instance, in the Arc protein, mutating the PKC phosphorylation sites Ser84 and Ser90 to glutamic acid was used to simulate the phosphorylated state and study its effects on protein function. nih.gov
All PKC isozymes possess a pseudosubstrate domain, which is a sequence that resembles a substrate but has an alanine (B10760859) or glycine (B1666218) residue in place of the phosphorylatable serine or threonine. springernature.comnih.gov This domain acts as an autoinhibitory module by binding to the active site of the kinase, keeping it in an inactive state. nih.govrsc.org Peptides derived from this pseudosubstrate region can act as competitive inhibitors by occupying the substrate-binding site. springernature.combachem.com
By replacing the non-phosphorylatable alanine with a serine, these pseudosubstrate-derived peptides can be converted into effective substrates. For example, a peptide derived from the pseudosubstrate region of PKCα (residues 19-31), with the original alanine at position 25 replaced by serine, serves as a substrate for PKC with a Km value of 0.3 µM. peptide.com These modified pseudosubstrate peptides are valuable tools for assaying PKC activity due to their high affinity and specificity. Because the pseudosubstrate domains of different PKC isoforms share conserved residues, peptides derived from them can sometimes show broad reactivity across the PKC family. rsc.org
To enhance the properties of peptide substrates, non-canonical amino acids and other chemical modifications can be incorporated. These modifications can improve stability, binding affinity, and cell permeability.
D-amino acids: The replacement of naturally occurring L-amino acids with their D-isomers can significantly impact the peptide's structure and its interaction with PKC. Studies on a nonapeptide substrate, KRPSQRAKY, revealed that substituting L-amino acids with D-amino acids generally reduced the phosphorylation rate by PKC. nih.govscispace.com However, peptides containing a single D-amino acid showed Km values similar to the all-L-peptide, indicating that PKC has a less stringent stereospecificity compared to other kinases like PKA. nih.govscispace.com
Stapled peptides: This technique involves introducing a synthetic brace ("staple") to lock a peptide into a specific conformation, typically an α-helix. nih.govnih.govnih.gov This is often achieved by incorporating two olefin-bearing non-canonical amino acids at specific positions (e.g., i, i+4) and then forming a covalent hydrocarbon linkage via ring-closing metathesis. bachem.com Stabilizing the α-helical structure can lead to increased resistance to proteolytic degradation, enhanced cell penetration, and improved target affinity. nih.govnih.govspringernature.com This approach has been used to design peptides that disrupt the interaction between PKC and its anchoring proteins. bachem.com
Methodologies for Peptide Synthesis and Purification
The chemical synthesis of PKC peptide substrates is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). peptide.comnih.govnih.gov This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.gov The use of a solid support simplifies the purification process at each step, as excess reagents and by-products can be removed by simple washing and filtration. nih.gov
Once the peptide has been fully assembled, it is cleaved from the resin. The resulting crude peptide mixture contains the desired product along with various impurities such as truncated or deletion sequences. nih.gov Purification of the target peptide is therefore essential.
The standard and most effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govscispace.combachem.com
| Purification Step | Description |
| Stationary Phase | Typically a silica-based support modified with C18 alkyl chains, which provides a nonpolar surface. nih.gov |
| Mobile Phase | A mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile). A small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is often added to improve peak shape and resolution. scispace.com |
| Elution | A gradient of increasing organic solvent concentration is used to elute the components of the crude mixture from the column. More hydrophobic peptides are retained longer and elute at higher organic solvent concentrations. nih.govscispace.com |
| Detection & Collection | The eluting peptides are detected by monitoring UV absorbance (typically at 210-220 nm). Fractions containing the peptide of the desired purity are collected. nih.gov |
| Final Step | The purified fractions are often combined and lyophilized (freeze-dried) to obtain the final peptide as a stable powder. scispace.com |
For peptides that are difficult to purify by standard RP-HPLC, other techniques such as ion-exchange chromatography can be employed as an alternative or complementary step. bachem.comnih.gov
Optimization Approaches for Enhanced Specificity and Binding Affinity
A key goal in the design of PKC peptide substrates is to optimize their specificity for a particular PKC isozyme and to enhance their binding affinity.
Different PKC isozymes exhibit distinct, albeit sometimes overlapping, substrate specificities. By using oriented peptide libraries, where specific positions around a central serine are randomized, researchers have been able to determine the optimal amino acid sequences for individual PKC isozymes. elsevierpure.com For example, conventional PKC isozymes (α, βI, βII, γ) tend to prefer basic residues at positions C-terminal to the phosphorylation site, whereas novel isozymes (δ, ε, ζ) often prefer hydrophobic residues in these positions. This knowledge allows for the design of isozyme-specific substrates by incorporating the preferred amino acids at key positions.
Computational modeling and structural analysis can also guide the optimization of binding affinity. Studies on PKCα have shown that electrostatic interactions between basic residues at the N-terminus of the peptide substrate and an acidic patch on the kinase's catalytic domain are major determinants of binding strength. springernature.com By identifying weakly interacting residues in a peptide, mutations can be introduced to create stronger interactions. For instance, mutating N-terminal residues to arginine can significantly increase the peptide's binding affinity for PKCα. springernature.com
Methodological Applications of Protein Kinase C Peptide Substrates in Biochemical and Cellular Research
In Vitro Protein Kinase C Activity Assay Systems
In vitro assays are fundamental for characterizing the enzymatic properties of PKC and for screening potential inhibitors or activators. These systems utilize purified or partially purified PKC and a specific peptide substrate.
Radiometric Assays using Phosphocellulose Filters
A classic and widely used method for measuring PKC activity involves the use of a radiolabeled phosphate (B84403) donor, typically [γ-32P]ATP, and a peptide substrate. springernature.comnih.gov The assay directly measures the transfer of the radiolabeled phosphate group from ATP to the peptide substrate catalyzed by PKC. springernature.comnih.gov
The process involves incubating the kinase, peptide substrate, and [γ-32P]ATP in a reaction buffer. nih.gov After the reaction, the mixture is spotted onto phosphocellulose paper, which has a high affinity for the positively charged peptide substrate. nih.gov Unincorporated [γ-32P]ATP is then washed away, and the amount of radioactivity retained on the paper, corresponding to the phosphorylated peptide, is quantified using a phosphorimager or scintillation counter. nih.gov This method is considered a "gold standard" due to its direct measurement of catalytic activity. nih.gov However, it's important to note that the binding of the peptide substrate to the phosphocellulose paper is dependent on the peptide's net positive charge. nih.gov
Spectrophotometric and Luminescent Detection Methods (e.g., Kinase-Glo)
To circumvent the use of radioactivity, non-radioactive methods have been developed. Spectrophotometric and luminescent assays offer safer and often more high-throughput alternatives.
One prominent example is the Kinase-Glo® assay. This luminescent assay quantifies the amount of ATP remaining in the reaction mixture after the kinase reaction has occurred. As PKC consumes ATP to phosphorylate its substrate, the amount of remaining ATP is inversely proportional to the kinase activity. The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. The light produced in the luciferase reaction is dependent on the ATP concentration and can be measured with a luminometer.
Other spectrophotometric methods may involve coupling the production of ADP (a product of the kinase reaction) to other enzymatic reactions that result in a color change, which can be measured using a spectrophotometer.
Fluorescent and Förster Resonance Energy Transfer (FRET)-based Assays (e.g., ProFluor, KinEASE, LanthaScreen, CKAR)
Fluorescent assays offer high sensitivity and are well-suited for high-throughput screening. These methods often rely on changes in the fluorescence properties of a labeled peptide substrate upon phosphorylation. nih.govnih.gov
ProFluor™ and KinEASE™ : These assays utilize peptide substrates that are labeled with a fluorescent dye. The phosphorylation event can lead to a change in the fluorescence intensity or polarization of the dye. nih.gov For instance, some assays are based on the principle that phosphorylation of a peptide substrate can alter its interaction with a binding partner, leading to a detectable change in fluorescence polarization.
LanthaScreen™ TR-FRET : This time-resolved Förster resonance energy transfer (TR-FRET) assay is a powerful tool for studying kinase activity. In this system, a fluorescein-labeled peptide substrate and a terbium-labeled anti-phospho-substrate antibody are used. bmglabtech.comthermofisher.com When the kinase phosphorylates the substrate, the terbium-labeled antibody binds to the phosphorylated peptide. bmglabtech.comthermofisher.com This brings the terbium donor and the fluorescein (B123965) acceptor into close proximity, allowing for FRET to occur. The resulting FRET signal is proportional to the amount of phosphorylated substrate and thus to the kinase activity. bmglabtech.comthermofisher.com
C Kinase Activity Reporter (CKAR) : CKAR is a genetically encoded FRET-based biosensor used to visualize PKC activity in living cells. nih.gov It consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) linked by a PKC-specific substrate peptide and a phosphopeptide-binding domain. nih.gov When PKC phosphorylates the substrate peptide, it induces a conformational change in the reporter, altering the distance or orientation between CFP and YFP and thus changing the FRET efficiency. nih.gov This allows for real-time monitoring of PKC activity within the complex environment of a living cell. nih.gov
Application in Cell-Based and Permeabilized Cell Assay Systems
Moving beyond in vitro systems, PKC peptide substrates are also employed in more physiologically relevant cellular contexts. americanpeptidesociety.org These assays provide insights into PKC activity within its natural environment, where it is subject to complex regulatory mechanisms. americanpeptidesociety.orgnih.govnih.gov
A notable example involves the use of streptolysin-O to permeabilize T lymphocytes. nih.govnih.govdundee.ac.uk This process creates pores in the cell membrane, allowing the introduction of exogenous molecules like PKC peptide substrates and [γ-32P]ATP into the cytoplasm. nih.govnih.govdundee.ac.uk Inside the permeabilized cells, the introduced peptide acts as a substrate for endogenous PKC. The phosphorylation of the peptide can then be measured, providing a direct readout of PKC activity in response to various stimuli. nih.govnih.govdundee.ac.uk For instance, a study demonstrated that a peptide with the sequence Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys served as an effective substrate in this system, with its phosphorylation increasing upon direct activation of PKC with phorbol (B1677699) esters. nih.govnih.govdundee.ac.uk The specificity of this assay can be confirmed by using PKC-specific inhibitors. nih.govnih.govdundee.ac.uk
High-Throughput Screening Methodologies for Enzyme Modulation
The development of high-throughput screening (HTS) assays has been crucial for the discovery of novel PKC modulators, which have potential as therapeutic agents. Peptide substrates are central to many of these HTS platforms.
Peptide Chip Technology and Mass Spectrometry-Based Profiling (MALDI-TOF MS)
Peptide chip technology offers a powerful platform for profiling the activity of multiple kinases simultaneously. elsevierpure.comnorthwestern.edunih.gov In this approach, a variety of peptide substrates, each designed to be specific for a particular kinase, are immobilized on a solid support, such as a glass slide or a membrane. elsevierpure.comnorthwestern.edunih.gov These chips can then be incubated with a cell lysate or a purified kinase preparation in the presence of ATP.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is then used to detect the phosphorylation of the peptides on the chip. elsevierpure.comnorthwestern.edu The mass of a peptide increases upon phosphorylation, and this mass shift can be accurately measured by the mass spectrometer. elsevierpure.comnorthwestern.edu This allows for the rapid and label-free quantification of the activity of multiple kinases in a single experiment, providing a comprehensive profile of the kinome. elsevierpure.comnorthwestern.edunih.gov
Utility in Dissecting Intracellular Signaling Pathways and Enzyme Regulatory Networks
Protein Kinase C (PKC) peptide substrates are invaluable tools for elucidating the intricate networks of intracellular signaling and enzyme regulation. These synthetic peptides, often designed based on the phosphorylation sites of known PKC target proteins, allow researchers to probe the complex and dynamic processes governed by PKC isoforms with a high degree of specificity. elsevierpure.comnih.gov By acting as specific targets for PKC-mediated phosphorylation, these peptide substrates enable the detailed study of signaling cascades and the regulatory mechanisms that control enzyme activity. elsevierpure.comnih.gov
The activation of PKC is a critical event in numerous signaling pathways, triggered by second messengers like diacylglycerol (DAG) and calcium ions. bosterbio.comcellsignal.com PKC, in turn, phosphorylates a wide array of downstream proteins, modulating their activity and function to orchestrate cellular responses such as gene expression, cell proliferation, and inflammation. bosterbio.comcellsignal.com The use of specific peptide substrates allows for the precise measurement of PKC activity in response to various stimuli, providing insights into the upstream and downstream components of these pathways. nih.gov
Dissecting Signaling Cascades
PKC peptide substrates have been instrumental in mapping out the connections within signaling cascades. For instance, studies have utilized these peptides to demonstrate the role of PKC in pathways initiated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. medchemexpress.com The binding of ligands to these receptors often leads to the activation of phospholipase C (PLC), which generates DAG and inositol (B14025) trisphosphate (IP3). nih.gov DAG recruits and activates conventional and novel PKC isoforms at the cell membrane, a process that can be monitored by the phosphorylation of a specific peptide substrate. cellsignal.comwikipedia.org
Research has shown that C-peptide, a fragment cleaved from proinsulin, can activate a G-protein coupled receptor, leading to the activation of PLC and subsequent stimulation of various PKC isoforms. nih.gov This activation can be quantified by measuring the phosphorylation of a PKC peptide substrate, thereby linking C-peptide signaling to downstream events like the activation of the MAPK signaling pathway. nih.gov
The ability to use isoform-specific peptide substrates further enhances the resolution of these studies, allowing researchers to pinpoint the contribution of individual PKC isoforms to a particular signaling event. elsevierpure.comnih.gov Although developing truly isoform-specific substrates remains a challenge, even peptides with preferential specificity can provide valuable information about the differential roles of PKC family members in cellular processes. nih.gov
Investigating Enzyme Regulatory Networks
The regulation of enzyme activity is a cornerstone of cellular control, and PKC peptide substrates provide a direct means to investigate these regulatory networks. The activity of PKC itself is tightly controlled by a combination of second messengers, phosphorylation events, and subcellular localization. cellsignal.comnih.gov Peptide substrates are used in a variety of in vitro and in cell-based assays to study how these regulatory inputs affect PKC's catalytic function. nih.govspringernature.com
For example, researchers can use peptide substrates to assess the impact of activators, such as phorbol esters, or inhibitors on PKC activity. epa.gov These studies can help to characterize the pharmacological properties of new compounds and to understand the mechanisms by which endogenous molecules regulate PKC. Furthermore, by measuring the phosphorylation of a peptide substrate in isolated membranes, researchers can distinguish between active and inactive forms of membrane-associated PKC, providing a more accurate picture of the enzyme's activation state in its native environment. nih.gov
The development of "second-generation" PKC-regulating peptides, which are derived from regions within PKC domains, allows for even more precise dissection of regulatory mechanisms. nih.gov These peptides can interfere with the binding of PKC to specific substrates without affecting its translocation or binding to its receptor for activated C kinase (RACK). nih.gov This allows for the investigation of substrate-specific phosphorylation events and their functional consequences. nih.gov
Below are tables summarizing key research findings where PKC peptide substrates have been used to dissect signaling pathways and regulatory networks.
Table 1: Application of PKC Peptide Substrates in Elucidating Signaling Pathways
| Research Focus | Experimental System | Key Finding | Reference |
| C-peptide signaling | Human kidney proximal tubular cells | C-peptide activates a GPCR, leading to PLC-dependent activation of PKC-ε and -δ, which in turn activates the MAPK pathway. | nih.gov |
| G-protein coupled receptor signaling | Various cell lines | Extracellular signals activating GPCRs lead to the targeted translocation and activation of PKC. | medchemexpress.com |
| Neurogenesis | In vitro and in vivo models | Docosahexaenoic acid (DHA) binds to the GPCR40 receptor, activating PKC and increasing the production of substrates for synaptogenesis. | mdpi.com |
| Ischemia-reperfusion injury | Rat models | A gold nanoparticle-peptide hybrid was used to deliver a PKC delta inhibitor peptide, reducing lung injury. | youtube.com |
Table 2: Use of PKC Peptide Substrates in Studying Enzyme Regulation
| Research Focus | Experimental Approach | Key Finding | Reference |
| Measurement of membrane-associated PKC activity | In vitro kinase assay with isolated cell membranes | A selective peptide substrate allows for direct measurement of active PKC in its native membrane environment, distinguishing it from inactive membrane-associated PKC. | nih.gov |
| Isoform-specific regulation | Design of isoform-specific peptide substrates | Consensus sequences and computational predictions are used to design peptides that can help characterize the distinct signaling pathways regulated by individual PKC isozymes. | elsevierpure.comnih.gov |
| Development of substrate-specific inhibitors | Rationally designed peptide inhibitors | Peptides that interfere with the docking of δPKC to specific substrates (MARCKS, Drp1, IRS1) can be used to regulate the functional consequences of δPKC activation. | nih.gov |
| Regulation of PKCη | Use of PKC activators and inhibitors | PKCη upregulation is induced by PKC activators and requires PKCε, highlighting a unique regulatory mechanism among novel PKCs. | epa.gov |
| PKC activation mechanism | In vitro kinase assays | The study of PKC activation using peptide substrates reveals that it is regulated by second messengers, phosphorylation, and subcellular localization. | youtube.com |
Advanced Research Probes and Modulators Derived from Protein Kinase C Peptide Substrates
Development of Isoform-Specific Protein Kinase C Probes and Genetically Encoded Reporters
To investigate the nuanced roles of different PKC isoforms, researchers have engineered specific probes and reporters that can monitor their activity in real-time within living cells. nih.govnih.gov These tools have been crucial in understanding the spatiotemporal dynamics of PKC signaling. springernature.com
A significant advancement in this area is the creation of Förster Resonance Energy Transfer (FRET)-based biosensors. nih.govbiorxiv.org One of the most well-known is the C Kinase Activity Reporter (CKAR). nih.govucsd.eduucsd.edu CKAR is a genetically encoded reporter constructed by fusing a PKC-specific substrate peptide with a phosphoamino acid-binding domain (FHA2), which is then flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). nih.govrupress.org When PKC phosphorylates the substrate peptide within CKAR, it induces a conformational change that alters the distance or orientation between CFP and YFP, leading to a change in FRET efficiency. rupress.orgnih.gov This change can be measured to monitor PKC activity. rupress.org
Different versions of CKAR have been developed to enhance its performance and target it to specific subcellular locations. nih.gov For instance, CKAR2 utilizes the FHA1 phosphopeptide-binding domain, and CKAR3 boasts a significantly increased dynamic range, making it suitable for in vivo imaging of PKC activity. nih.govbiorxiv.org Furthermore, by adding specific targeting sequences, CKAR can be localized to various organelles, such as the plasma membrane, Golgi apparatus, or nucleus, allowing for the study of localized PKC signaling. nih.govbiorxiv.org These reporters have revealed that PKC activity can be oscillatory and is tightly regulated at different subcellular compartments. biorxiv.orgrupress.org The development of isoform-specific CKARs has also shed light on the distinct regulatory mechanisms of individual PKC isoforms. biorxiv.org
The table below summarizes some of the key genetically encoded PKC reporters.
| Reporter Name | Key Features | Applications |
| CKAR | The original FRET-based reporter for PKC activity, utilizing a PKC-specific substrate and an FHA2 domain. nih.govucsd.edu | Real-time imaging of PKC-mediated phosphorylation in live cells. rupress.org |
| CKAR2 | A variant of CKAR that incorporates the FHA1 phosphopeptide-binding domain. nih.gov | Improved sensitivity for detecting PKC activity. |
| CKAR3 | A high-performance sensor with a tenfold increased dynamic range compared to earlier versions. nih.govbiorxiv.org | In vivo imaging of PKC activity during complex biological processes. nih.gov |
| ExRai-CKAR2 | A highly sensitive reporter with a significantly enhanced dynamic range. biorxiv.org | Detecting subtle changes in PKC activity at various subcellular locations. biorxiv.org |
Peptide-Based Modulators of Protein Kinase C Activity
Peptides derived from PKC substrates or regulatory domains have been instrumental in developing modulators of PKC activity. These peptides can act as either inhibitors or allosteric modulators, providing valuable tools for studying PKC function. mdpi.com
Pseudo-substrate Peptides: The regulatory domain of many PKC isoforms contains a pseudo-substrate sequence that mimics a substrate but lacks a phosphorylatable serine or threonine. This sequence binds to the active site, keeping the enzyme in an inactive state. youtube.com Synthetic peptides corresponding to this pseudo-substrate region act as competitive inhibitors by binding to the active site and preventing the phosphorylation of genuine substrates. mdpi.com These peptides have been widely used to probe the physiological roles of PKC. mdpi.com For example, a peptide derived from the pseudo-substrate region of PKCζ, known as ζ-inhibitory peptide (ZIP), has been used extensively in studies of synaptic plasticity and memory, although it has been shown to promiscuously bind to other PKC isoforms as well. nih.govnih.gov
MARCKS-Targeting Peptides: The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a major substrate of PKC. medchemexpress.comnih.govthebiogrid.org It is a membrane-associated protein that plays a role in actin cytoskeleton organization, cell motility, and secretion. nih.govwikipedia.org Upon phosphorylation by PKC, MARCKS translocates from the plasma membrane to the cytoplasm, releasing its hold on cross-linked actin filaments. nih.gov Peptides derived from the phosphorylation site domain of MARCKS can act as inhibitors. For instance, the MANS peptide, which corresponds to the N-terminal myristoylated sequence of MARCKS, can inhibit MARCKS function and has been shown to attenuate neutrophil activation and mucin secretion. medchemexpress.comtandfonline.com
The following table details some of the peptide inhibitors of PKC.
| Peptide Inhibitor | Mechanism of Action | Target(s) |
| Pseudo-substrate Peptides | Competitively bind to the active site of PKC, preventing substrate phosphorylation. mdpi.com | Specific PKC isoforms, though some show cross-reactivity. mdpi.comnih.gov |
| MARCKS-targeting peptides | Interfere with the function of MARCKS, a key PKC substrate, by various mechanisms including competing for membrane binding. medchemexpress.com | Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein. medchemexpress.comtandfonline.com |
| PKCβ C2-derived peptides | Inhibit the translocation and function of conventional PKC isozymes by blocking their interaction with RACKs. nih.gov | Conventional PKC isozymes (α, βI, βII, γ). nih.gov |
Beyond competitive inhibition at the active site, peptides can also function as allosteric modulators of PKC activity. mdpi.com These modulators bind to sites on the enzyme distinct from the active site, inducing conformational changes that can either enhance or inhibit activity. mdpi.com This approach offers the potential for greater isoform specificity, as allosteric sites are generally less conserved than the ATP-binding pocket. mdpi.com
Peptides that mimic the binding sites for regulatory proteins, such as Receptors for Activated C-Kinase (RACKs), can disrupt the specific protein-protein interactions necessary for the proper localization and function of individual PKC isoforms. nih.gov By preventing a particular PKC isoform from binding to its cognate RACK, these peptides can selectively inhibit the functions mediated by that isoform without affecting others. nih.gov This strategy has been used to develop isoform-selective inhibitors and has been crucial in dissecting the specific roles of different PKC family members. nih.gov
Role in Structural Biology Investigations (e.g., Co-crystallization, Molecular Dynamics Simulations)
Peptide substrates and inhibitors have been invaluable in the structural and dynamic investigation of PKC.
Co-crystallization: Obtaining crystal structures of kinases in complex with their substrates or inhibitors provides a static snapshot of the molecular interactions that govern catalysis and regulation. Co-crystallization of PKC with pseudo-substrate peptides or substrate analogs has been instrumental in revealing the structural basis of its autoinhibition and the conformational changes that occur upon activation. nih.gov These structures have provided detailed insights into the architecture of the active site and the molecular determinants of substrate recognition. physiology.org However, co-crystallization can be challenging, as the binding of peptides can sometimes interfere with the formation of a well-ordered crystal lattice. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations complement static crystal structures by providing a dynamic view of protein-peptide interactions. pnas.org These computational methods allow researchers to explore the conformational landscape of PKC and its complexes with substrates and modulators over time. pnas.orgnih.gov MD simulations have been used to study the process of peptide recognition, the allosteric communication between different domains of the kinase, and the conformational transitions that accompany activation and inhibition. pnas.orgnih.govmdpi.com By simulating the behavior of PKC with different peptide ligands, researchers can gain a deeper understanding of the molecular mechanisms that underlie isoform specificity and the differential effects of various modulators. pnas.orgmdpi.com These simulations have revealed that substrate, inhibitor, and product peptides can induce distinct dynamic responses within the kinase, highlighting the role of allostery in orchestrating kinase function. pnas.org
Future Directions in Protein Kinase C Peptide Substrate Research
Advancements in Peptide Design and Delivery for Enhanced Research Tools
The development of sophisticated peptide-based tools is central to advancing PKC research. Innovations in peptide design are leading to the creation of highly specific and efficient substrates and modulators, overcoming previous limitations of stability and cell permeability.
Stapled Peptides: A significant advancement is the use of "stapled peptides," where synthetic braces are introduced to lock the peptide into its bioactive alpha-helical conformation. cpcscientific.com This structural reinforcement enhances proteolytic resistance and can improve cell penetration, making them more robust tools for studying intracellular PKC activity. cpcscientific.comexplorationpub.com The design of these peptides often involves creating a library of stapled peptides derived from known PKC interaction sites, such as the AKAP79 binding site, to identify those that effectively disrupt specific protein-protein interactions. researchgate.net
Cell-Penetrating Peptides (CPPs): To overcome the challenge of delivering peptide substrates into living cells, researchers are increasingly incorporating cell-penetrating peptide sequences. These short, often arginine-rich, sequences facilitate the translocation of the peptide substrate across the cell membrane, allowing for the direct study of PKC activity within its native cellular environment. nih.gov
FRET-Based Biosensors: Förster Resonance Energy Transfer (FRET)-based biosensors represent a powerful tool for visualizing PKC activity in real-time and with high spatiotemporal resolution. nih.gov These genetically encoded sensors typically consist of a donor and an acceptor fluorophore linked by a PKC-specific peptide substrate. molbiolcell.org Upon phosphorylation by PKC, a conformational change in the biosensor alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency. nih.govmolbiolcell.org Recent efforts have focused on optimizing the backbone of these biosensors, for instance by using long, flexible linkers, to create more sensitive and reliable reporters of PKC activity. molbiolcell.org
| Technology | Principle | Advantage for PKC Research |
| Stapled Peptides | An all-hydrocarbon staple stabilizes the alpha-helical structure of the peptide. cpcscientific.com | Increased resistance to proteases and enhanced cell permeability for studying intracellular PKC interactions. cpcscientific.comexplorationpub.com |
| Cell-Penetrating Peptides (CPPs) | Short, cationic peptide sequences that facilitate cellular uptake. nih.gov | Enables the delivery of otherwise impermeable peptide substrates into living cells to probe PKC function. |
| FRET-Based Biosensors | A PKC peptide substrate links two fluorophores; phosphorylation induces a conformational change and alters FRET. nih.govmolbiolcell.org | Allows for real-time visualization of PKC activity dynamics within specific subcellular compartments. nih.gov |
| Photo-activatable Peptides | Caged peptides that become active upon exposure to a specific wavelength of light. | Provides precise temporal and spatial control over the release and activity of PKC substrates. |
Integration with Systems Biology and Proteomics for Comprehensive Pathway Mapping
Understanding the full scope of PKC signaling requires a move beyond the study of individual substrates to a more holistic, systems-level approach. The integration of proteomics and computational modeling is proving invaluable in mapping the complex network of PKC-mediated phosphorylation events. nih.gov
Phosphoproteomics: Mass spectrometry-based phosphoproteomics has become a cornerstone for identifying novel PKC substrates on a global scale. nih.govelsevierpure.com This approach allows for the large-scale identification and quantification of thousands of phosphorylated peptides from cell lysates, providing a snapshot of the cellular phosphoproteome under different conditions. nih.govelsevierpure.comnih.gov By comparing the phosphoproteomes of cells with and without PKC activation, researchers can identify potential downstream targets and construct more comprehensive signaling pathways. nih.gov For instance, phosphoproteomic analysis has been instrumental in identifying novel candidate substrates for various kinases, a strategy readily applicable to the PKC family. nih.govelsevierpure.com
Computational Prediction and Network Analysis: Computational tools and databases are increasingly used to predict potential PKC substrates and to analyze the complex interaction networks. nih.govrepec.org Algorithms can identify potential phosphorylation sites based on consensus sequence motifs, while network analysis tools can help to visualize and interpret the complex web of interactions downstream of PKC. nih.govnih.govnih.gov These computational approaches, when combined with experimental validation, can significantly accelerate the discovery of new PKC signaling pathways. repec.org For example, the Kinase-Interacting Substrate Screening (KISS) approach and its derivatives utilize phosphoprotein-binding modules to enrich for and identify kinase substrates, which has been successfully applied to kinases including PKC. nih.gov
| Approach | Methodology | Contribution to PKC Research |
| Global Phosphoproteomics | Mass spectrometry-based identification and quantification of phosphorylated peptides in a cell or tissue sample. nih.govelsevierpure.com | Unbiased, large-scale discovery of novel PKC substrates and their phosphorylation sites. nih.gov |
| Kinase-Oriented Substrate Screening (KIOSS) | Utilizes phosphoprotein-binding modules as biological filters to identify substrate candidates for specific kinases. nih.gov | Provides a method to systematically analyze phosphorylation events downstream of PKC activation. nih.gov |
| Computational Substrate Prediction | Algorithms that scan protein sequences for consensus phosphorylation motifs for specific kinases. nih.govnih.gov | Narrows down potential substrates for experimental validation, accelerating pathway discovery. nih.gov |
| Systems Biology Modeling | Mathematical modeling of the PKC life cycle and signaling pathways. nih.gov | Offers a comprehensive understanding of the regulation of PKC levels and activity in response to stimuli. nih.gov |
Novel Insights into Kinase-Substrate Specificity and Targeted Modulation
A deeper understanding of what governs the specific interaction between PKC isozymes and their numerous substrates is crucial for developing targeted therapeutic interventions. Research is now focusing on the subtle differences in substrate recognition and the potential for allosteric modulation to achieve greater specificity.
Isozyme-Specific Substrates: The PKC family comprises multiple isozymes with distinct, and sometimes opposing, cellular functions. nih.gov A key challenge has been to identify substrates that are selectively phosphorylated by a single PKC isozyme. nih.govnih.gov By using techniques like oriented peptide libraries, researchers have been able to determine the optimal peptide substrate sequences for individual PKC isozymes. nih.gov This has revealed subtle but important differences in their substrate preferences, for example, at amino acid positions flanking the phosphorylation site. nih.gov The identification of truly isozyme-specific peptide substrates, like the "Alphatomega" peptide for PKC alpha, remains a significant goal. nih.govnih.gov
Allosteric Modulation: Beyond the active site, researchers are exploring the allosteric modulation of PKC activity. nih.gov Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that can either enhance or inhibit its activity. youtube.com Peptides that mimic protein-protein interaction sites, for example, can act as allosteric modulators by disrupting the binding of PKC to its anchoring proteins or specific substrates. nih.govnih.gov This approach offers the potential for highly specific regulation of individual PKC isozyme functions. nih.gov
Substrate-Specific Inhibition: A groundbreaking area of research involves the development of peptide inhibitors that block the phosphorylation of a single, specific PKC substrate without affecting the phosphorylation of others. nih.gov This has been achieved by designing peptides that mimic the docking site of a particular substrate on the kinase. nih.gov Such inhibitors are invaluable tools for dissecting the specific role of individual phosphorylation events in a complex signaling cascade. nih.govnih.gov For example, substrate-specific inhibitors for δPKC have been developed that selectively block the phosphorylation of substrates like MARCKS or Drp1. nih.gov
| Concept | Description | Implication for PKC Research |
| Isozyme Specificity | Different PKC isozymes exhibit distinct, though often overlapping, substrate sequence preferences. nih.gov | The design of isozyme-specific substrates and inhibitors allows for the targeted study of individual PKC family members. nih.gov |
| Allosteric Modulation | Regulation of PKC activity by molecules binding to a site other than the catalytic cleft. nih.govyoutube.com | Offers a mechanism for fine-tuning the activity of specific PKC isozymes through targeted protein-protein interactions. nih.gov |
| Substrate-Specific Inhibition | Peptides designed to block the interaction of PKC with a single substrate, leaving other phosphorylation events intact. nih.gov | Enables the precise elucidation of the functional consequences of a single phosphorylation event in a signaling pathway. nih.govnih.gov |
| Pseudosubstrate Peptides | Peptides derived from the autoinhibitory pseudosubstrate region of PKC that can act as competitive inhibitors. nih.gov | Provide a tool to inhibit PKC activity by mimicking the natural intramolecular inhibition mechanism. nih.gov |
Q & A
Q. How do researchers determine the optimal substrate concentration for Protein Kinase C (PKC) peptide substrates in in vitro kinase assays?
Methodological Answer: Optimal substrate concentration is determined through kinetic assays using varying peptide concentrations (e.g., 0–1,000 µM) under fixed ATP and enzyme levels. The reaction velocity (Vmax) and Michaelis constant (Km) are calculated using Lineweaver-Burk plots. For example, DNA-PK peptide substrates exhibit Km values ~760 µM, guiding saturation curve design . Buffer conditions (pH 7.5, 10 mM MgCl2, 1 mM DTT) and ATP concentration (50–150 µM) must be standardized to mimic physiological conditions . Post-reaction, phosphorylation is quantified via radiometric assays, fluorescence resonance energy transfer (FRET), or Pro-Q Diamond staining .
Q. What experimental strategies validate the role of PKC peptide substrates in specific signaling pathways?
Methodological Answer: Knockdown/knockout models (e.g., siRNA or CRISPR) combined with substrate-specific inhibitors (e.g., PKCε pseudosubstrate inhibitors) are used to disrupt substrate-kinase interactions. Phospho-specific antibodies or mass spectrometry (MS) identifies phosphorylation sites (e.g., Ser/Thr residues). For example, PKCα D463H mutations reduce phosphorylation of cell-adhesion proteins, validated via phosphoproteomics and Co-IP-MS . Controls include kinase-dead mutants and ATP-competitive inhibitors (e.g., GF109203X) to confirm specificity .
Q. How are PKC peptide substrates optimized for high-throughput screening (HTS) of kinase inhibitors?
Methodological Answer: Peptide substrates are engineered for stability and solubility using D-amino acid substitutions or PEGylation. HTS employs homogenous assays like Z’-LYTE™ (fluorescence-based) or TR-FRET (time-resolved FRET), which measure phosphorylation via antibody-terbium complexes . For example, CREBtide (400 nM) is used in 384-well plates with AMPKα1α1 (3.1 nM), enabling IC50 determination for inhibitors . Data normalization includes positive (staurosporine) and negative (DMSO) controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported substrate specificity across PKC isoforms (e.g., PKCα vs. PKCε)?
Methodological Answer: Contradictions arise from isoform-specific docking motifs (e.g., C2 domains in PKCα). In vitro specificity is tested using isoform-purified PKC and peptide arrays covering known phosphorylation motifs (e.g., RXXS/T). NetPhorest, a kinase-substrate prediction tool, integrates phylogenetic trees and in vivo/in vitro data to classify motifs (e.g., hydrophobic residues at −5/−3 positions for PKCε) . Discrepancies are further validated via mutagenesis (e.g., alanine scanning) and structural modeling (e.g., PKCα D463H mutation altering substrate-binding pockets) .
Q. What methodologies elucidate the impact of PKC mutations (e.g., PRKCA D463H) on substrate affinity and cellular localization?
Methodological Answer: Mutant PKCα (D463H) is purified via affinity chromatography, and kinase activity is assessed via in vitro assays using synthetic peptides (e.g., PKCε substrate). Dominant-negative effects are tested using FRET-based reporters in HEK cells co-expressing WT and mutant PKCα . Cellular localization is tracked via immunofluorescence (e.g., GFP-PKCα mutants) and fractionation (cytosolic vs. membrane-bound). Phosphoproteomics (TiO2 enrichment + LC-MS/MS) identifies altered phosphorylation networks (e.g., reduced p-Ser in cell-adhesion proteins) .
Q. How can phosphoproteomic data be integrated with PKC peptide substrate specificity to identify novel in vivo targets?
Methodological Answer: Phosphoproteomic datasets (e.g., MaxQuant-processed LC-MS/MS) are filtered for PKC consensus motifs (e.g., [R/K]XX[S/T]). Motif enrichment analysis (e.g., Motif-X) prioritizes candidates. In silico docking (e.g., HADDOCK) predicts binding interfaces between PKC catalytic domains and peptide substrates. Experimental validation includes in vitro kinase assays (e.g., γ-<sup>32</sup>P-ATP incorporation) and siRNA-mediated PKC knockdown to observe phosphorylation loss .
Q. What experimental designs address discrepancies between in vitro and in vivo PKC substrate phosphorylation?
Methodological Answer: Discrepancies arise from compartmentalization (e.g., membrane-bound PKCα activation). Reconstitution assays using liposomes (e.g., phosphatidylserine/DAQ) mimic membrane environments. Live-cell imaging (e.g., FRET biosensors) tracks real-time phosphorylation in response to stimuli (e.g., phorbol esters). In vivo relevance is confirmed via transgenic models (e.g., PKCε knockout mice) and tissue-specific phospho-antibody staining .
Q. How do researchers assess cross-talk between PKC and other kinases (e.g., PKA, AMPK) using peptide substrates?
Methodological Answer: Cross-talk is evaluated via multiplexed kinase assays using isoform-specific inhibitors (e.g., H89 for PKA). Peptide substrates (e.g., CREBtide for PKA) are incubated with PKC and competing kinases. Phosphorylation is quantified via MALDI-TOF MS or antibody arrays. For example, AMPK activation (AICAR treatment) reduces PKC substrate phosphorylation in HEK cells, analyzed via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
